N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide
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Overview
Description
N~3~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is a complex organic compound with a molecular formula of C12H10N4O3S This compound is characterized by the presence of a furan ring, a nicotinamide moiety, and a hydrazinecarbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the nicotinamide moiety. The key steps include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of Nicotinamide Moiety: Nicotinamide can be synthesized from nicotinic acid through amide formation.
Coupling Reaction: The furan ring and nicotinamide moiety are coupled using hydrazinecarbothioyl chloride under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of N3-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N~3~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring and the hydrazinecarbothioyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N~3~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N3-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.
Signal Transduction: Affecting signal transduction pathways to influence cellular responses
Comparison with Similar Compounds
N~3~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE can be compared with similar compounds such as:
N’2-(2-furylcarbonyl)-3-chloro-4-methylthiophene-2-carbohydrazide: Similar in structure but with different substituents on the furan ring.
N~3~-{[2-(2-FLUOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE: Contains a fluorobenzoyl group instead of a furan ring.
Properties
Molecular Formula |
C12H10N4O3S |
---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
N-[(furan-2-carbonylamino)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O3S/c17-10(8-3-1-5-13-7-8)14-12(20)16-15-11(18)9-4-2-6-19-9/h1-7H,(H,15,18)(H2,14,16,17,20) |
InChI Key |
SQIRQFMMWGASBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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